Indol-6-yl vs. Indol-3-yl Urea Attachment: Positional Isomer Structural Comparison and Predicted Property Divergence
The target compound 1-(4-fluorophenyl)-3-(1H-indol-6-yl)urea differs from its closest commercial positional isomer 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea by the attachment point of the urea linker on the indole scaffold. While both share the identical molecular formula (C₁₅H₁₂FN₃O, MW 269.28) and elemental composition, the 6-yl attachment positions the urea pharmacophore farther from the indole N–H hydrogen-bond donor, altering the spatial orientation of the 4-fluorophenyl ring. Computational property predictions from the ZINC database indicate no known bioactivity data for either isomer, confirming an evidence gap that necessitates prospective experimental comparison [1]. The 6-yl attachment is structurally distinct from the 3-yl series that has been explored in kinase inhibitor patents targeting TrkA, TrkB, TrkC, PDGFR, and c-kit, providing a differentiated starting point for medicinal chemistry campaigns seeking novel intellectual property space [2].
| Evidence Dimension | Structural isomerism – urea attachment position on indole ring |
|---|---|
| Target Compound Data | 1-(4-fluorophenyl)-3-(1H-indol-6-yl)urea (6-indolyl isomer; C₁₅H₁₂FN₃O, MW 269.28) |
| Comparator Or Baseline | 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea (3-indolyl isomer; C₁₅H₁₂FN₃O, MW 269.28; CAS 941987-62-8) |
| Quantified Difference | Identical molecular formula and mass; spatial orientation of urea pharmacophore differs by indole attachment position (6- vs. 3-) |
| Conditions | Structural comparison; no comparative bioassay data available for either isomer |
Why This Matters
For procurement decisions in early drug discovery, the 6-indolyl isomer provides a distinct vector for structure-activity relationship exploration that is not represented by the more commonly catalogued 3-indolyl series, potentially enabling novel intellectual property and target selectivity profiles.
- [1] ZINC Database. ZINC1385904 – C₁₅H₁₂FN₃O. No known activity for this compound. View Source
- [2] Patent: Compounds and compositions as kinase inhibitors. US20070287726A1, published 2007-12-11. Covers indolyl-urea derivatives as TrkA, TrkB, TrkC, PDGFR, and c-kit inhibitors. View Source
